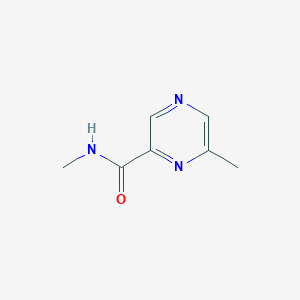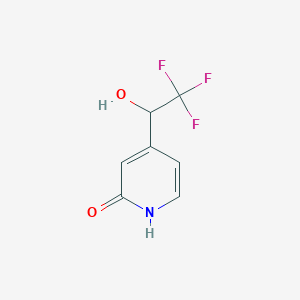
2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- is a chemical compound characterized by the presence of a pyridinone ring substituted with a trifluoromethyl group and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- typically involves the reaction of pyridinone derivatives with trifluoroacetaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can produce an alcohol or alkane.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group can form hydrogen bonds with target proteins, further stabilizing the compound’s interaction with its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate
- tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
Uniqueness
2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- is unique due to its specific combination of a pyridinone ring with a trifluoromethyl and hydroxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
251352-67-7 |
|---|---|
Molekularformel |
C7H6F3NO2 |
Molekulargewicht |
193.12 g/mol |
IUPAC-Name |
4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)6(13)4-1-2-11-5(12)3-4/h1-3,6,13H,(H,11,12) |
InChI-Schlüssel |
FYAAYYJYSASVBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C=C1C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




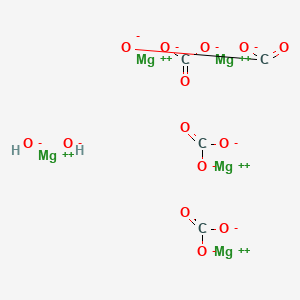

![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione](/img/structure/B13108818.png)
![L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B13108824.png)

![3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13108839.png)
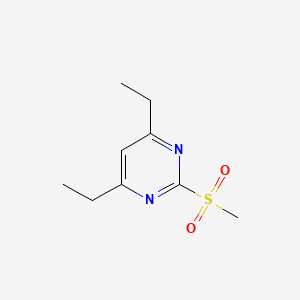
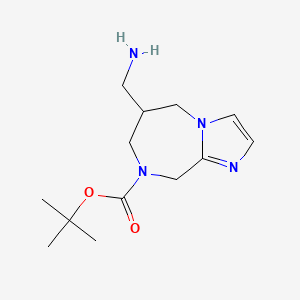

![4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde](/img/structure/B13108850.png)

